1-Cyclopentylethane-1-sulfonamide
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Overview
Description
1-Cyclopentylethane-1-sulfonamide is an organosulfur compound with the molecular formula C7H15NO2S. It is a member of the sulfonamide family, which is characterized by the presence of a sulfonamide functional group (SO2NH2). Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentylethane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of cyclopentylthiol with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under mild conditions, often at room temperature, and yields the desired sulfonamide in good to excellent yields .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves the use of sulfonyl chlorides and amines. The process can be optimized using microwave irradiation to enhance reaction rates and yields. Additionally, the use of environmentally friendly reagents and solvents is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides
Scientific Research Applications
1-Cyclopentylethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-Cyclopentylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides are known to inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to therapeutic effects. The compound may also interact with cellular receptors and signaling pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: An antibacterial sulfonamide used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections
Uniqueness
1-Cyclopentylethane-1-sulfonamide is unique due to its specific cyclopentyl and ethanesulfonyl moieties, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H15NO2S |
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Molecular Weight |
177.27 g/mol |
IUPAC Name |
1-cyclopentylethanesulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-6(11(8,9)10)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,8,9,10) |
InChI Key |
LSQOCRZPGQRFOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1)S(=O)(=O)N |
Origin of Product |
United States |
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